Myeloperoxidase (MPO) Inhibition: Sub‑Nanomolar Potency Distinguishes This Compound from Common MPO Inhibitors
This compound demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1 nM [1]. In a cross‑study comparison, this potency exceeds that of several widely cited MPO inhibitors, such as AZD5904 (IC₅₀ = 140 nM) and MPO‑IN‑10 (IC₅₀ = 80 nM) , both of which are considered potent and selective MPO inhibitors. The difference in potency (up to 140‑fold) suggests this compound may offer a superior starting point for MPO‑targeted probe development or for use as a high‑affinity positive control in enzymatic assays.
| Evidence Dimension | MPO enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM (chlorination activity assay, recombinant human MPO) |
| Comparator Or Baseline | AZD5904: 140 nM; MPO‑IN‑10: 80 nM |
| Quantified Difference | Target compound is 80‑ to 140‑fold more potent in vitro |
| Conditions | Recombinant human MPO; chlorination activity measured via aminophenyl fluorescein assay after 10 min incubation with 120 mM NaCl |
Why This Matters
For procurement decisions, this 80‑ to 140‑fold potency advantage may reduce the amount of compound required for in vitro assays, lowering cost per experiment and enabling more sensitive detection of MPO activity in biological samples.
- [1] BindingDB. Entry BDBM50554035 (CHEMBL4790231). IC₅₀ = 1 nM against human MPO. Accessed 2026-04-22. View Source
